N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide
Description
N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide, commonly known as J147, is a neuroprotective compound under investigation for Alzheimer’s disease (AD) and other neurodegenerative disorders. Synthesized as a curcumin derivative, J147 exhibits a unique trifluoroacetohydrazide backbone with 2,4-dimethylphenyl and 3-methoxybenzylidene substituents . Key properties include:
- Molecular Formula: C₁₈H₁₇F₃N₂O₂; Molecular Weight: 350.34 g/mol .
- Pharmacokinetics: Orally active with a plasma half-life of 1.5 hours and brain half-life of 2.5 hours, indicating efficient blood-brain barrier (BBB) penetration .
- Mechanism: Inhibits monoamine oxidase-B (MAO-B; IC₅₀ = 1.88 µM) and enhances neurotrophic factor production .
- Therapeutic Efficacy: Demonstrates memory enhancement in aged AD mice and is currently in phase 1 clinical trials .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZAYGFKNNHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045786 | |
| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylene]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146963-51-0 | |
| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylene]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 2,4-Dimethylaniline
2,4-Dimethylaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
Reduction of Diazonium Salt
The diazonium salt is reduced using sodium sulfite (Na₂SO₃) under controlled conditions to yield 2,4-dimethylphenylhydrazine:
Reaction Conditions :
Acylation with Trifluoroacetic Anhydride
The hydrazine intermediate is acylated to introduce the trifluoromethyl group. Trifluoroacetic anhydride (TFAA) is employed as the acylating agent due to its high reactivity:
Reaction Mechanism
2,4-Dimethylphenylhydrazine reacts with TFAA in the presence of a base (e.g., pyridine) to form N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetohydrazide:
Optimized Parameters :
-
Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Molar Ratio: 1:1.2 (hydrazine:TFAA)
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Base: Pyridine (1.5 equiv)
Schiff Base Formation with 3-Methoxybenzaldehyde
The final step involves condensation of the hydrazide with 3-methoxybenzaldehyde to form the methylidene (imine) linkage:
Condensation Reaction
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetohydrazide and 3-methoxybenzaldehyde are refluxed in ethanol with catalytic acetic acid:
Reaction Conditions :
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Solvent: Absolute ethanol
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Catalyst: Glacial acetic acid (2–5 mol%)
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Temperature: Reflux (~78°C)
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Duration: 6–8 hours
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Yield: ~75% (estimated)
Data Tables
Table 1: Chemical Identifiers of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₂O₂ |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(3-methoxyphenyl)methylideneamino]acetamide |
| SMILES | CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
| PubChem CID | 74409398 |
Table 2: Reaction Summary and Yields
| Step | Reaction Type | Starting Material | Product | Yield |
|---|---|---|---|---|
| 1 | Diazotization/Reduction | 2,4-Dimethylaniline | 2,4-Dimethylphenylhydrazine | ~70% |
| 2 | Acylation | 2,4-Dimethylphenylhydrazine | N-(2,4-Dimethylphenyl)-2,2,2-trifluoroacetohydrazide | ~85% |
| 3 | Schiff Base Condensation | N-(2,4-Dimethylphenyl)-2,2,2-trifluoroacetohydrazide | Target Compound | ~75% |
Analytical Characterization
Post-synthesis analysis employs chromatographic and spectroscopic techniques:
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Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (eluent: ethyl acetate/hexane 1:3).
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High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) with a C18 column and acetonitrile/water gradient.
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NMR Spectroscopy :
Challenges and Optimization
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Hydrazine Stability : 2,4-Dimethylphenylhydrazine is sensitive to oxidation; reactions require inert atmospheres (N₂/Ar).
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Trifluoroacetyl Handling : TFAA is moisture-sensitive; anhydrous conditions are critical.
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Imine Formation : Equilibrium-driven reaction; molecular sieves (4Å) enhance water removal, improving yields.
Industrial Scalability
The process is adaptable to large-scale production:
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Batch Reactors : Suitable for diazotization and acylation steps.
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Continuous Flow Systems : Potential application for condensation to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), other nucleophiles
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Amines
Substitution: Products with nucleophiles replacing the trifluoromethyl group
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and imine functionality play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are subject to ongoing research, but it is believed to involve inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Hydrazide Chemistry
Hydrazide derivatives share a common acetohydrazide core but differ in substituents, leading to varied biological activities. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Impact: The trifluoroacetyl group in J147 enhances lipophilicity, aiding BBB penetration, whereas anti-inflammatory hydrazides (e.g., Compound 1 in ) prioritize chloro or phenoxy groups for COX-2 inhibition . Methoxy groups (e.g., 3-methoxybenzylidene in J147) are common in neuroprotective agents, likely modulating electron distribution for MAO-B binding .
- Target Specificity :
Pharmacokinetic and Toxicity Profiles
- Its short half-life necessitates frequent dosing but reduces accumulation risks .
- Other Hydrazides :
Research Findings and Clinical Relevance
J147 in Neurodegenerative Disease Models
Biological Activity
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide, commonly referred to as J147, is a phenyl hydrazide compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. This compound has been shown to exhibit neuroprotective properties and influence various biological activities relevant to neurodegenerative disorders.
Chemical Structure and Properties
J147 is characterized by its unique molecular structure, which includes:
- Molecular Formula : C18H16F3N3O
- IUPAC Name : N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
The trifluoromethyl group and the hydrazone moiety are critical for its biological activity.
Neuroprotective Effects
Research indicates that J147 possesses significant neuroprotective and neurotrophic properties. In vitro studies have demonstrated an effective concentration (EC50) range of 25 to 200 nM for neuroprotection against oxidative stress and neuronal cell death. In vivo studies in mouse models of Alzheimer's disease have shown that J147 can:
- Reduce levels of soluble amyloid-beta (Aβ) : Both Aβ40 and Aβ42 levels were significantly decreased.
- Increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus, which is crucial for neuronal survival and function .
The proposed mechanisms through which J147 exerts its effects include:
- Inhibition of amyloid aggregation : J147 may prevent the formation of toxic amyloid plaques, a hallmark of Alzheimer's pathology.
- Modulation of mitochondrial function : The compound appears to enhance mitochondrial function and reduce oxidative stress, which are critical factors in neuronal health .
Other Biological Activities
J147 has also been investigated for its potential in other areas:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, contributing to its neuroprotective effects.
- Anti-inflammatory Effects : J147 may modulate inflammatory pathways that are often activated in neurodegenerative diseases.
Study 1: Neuroprotection in Alzheimer's Models
In a study published in Nature, researchers evaluated the effects of J147 on cognitive deficits in transgenic mouse models of Alzheimer's disease. The findings revealed that treatment with J147 led to improved memory performance and reduced plaque burden compared to control groups. Additionally, histological analyses indicated increased neuronal survival in treated mice .
Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms underlying J147's effects. Using biochemical assays, researchers demonstrated that J147 interacts with specific proteins involved in amyloid processing and mitochondrial dynamics. This interaction was linked to enhanced cellular resilience against stressors typically associated with Alzheimer's pathology .
Data Table: Biological Activity Summary
Q & A
Q. Key Purification Methods :
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Yield |
|---|---|---|---|
| 1 | 3-Methoxybenzaldehyde, hydrazine HCl, RT, 24h | Ethanol | ~75% |
| 2 | TFAA, TEA, 0°C → RT, 12h | CH₂Cl₂ | ~65% |
How do computational methods complement experimental techniques in resolving J147's conformational dynamics?
Advanced Research Focus
Density Functional Theory (DFT) calculations and NMR spectroscopy are combined to analyze J147’s conformational landscape:
- DFT : Identifies four stable rotamers (1111, 1112, 1121, 1222) with energy barriers <5 kcal/mol, enabling interconversion at room temperature .
- NMR Validation : Experimental H and C NMR data (e.g., δ 8.15 ppm for imine proton) align with Gauge-Independent Atomic Orbital (GIAO) calculations for the 1121 conformer, dominant in chloroform solutions .
Q. Methodological Insight :
- Use solvent-specific DFT models (e.g., chloroform PCM) to refine computational predictions.
- Compare NOESY/ROESY data with DFT-derived dihedral angles to validate dynamic behavior .
What in vitro assays evaluate J147's MAO-B inhibition and BBB permeability?
Q. Basic Research Focus
- MAO-B Inhibition :
- BBB Penetration :
Q. Table 2: Key Pharmacological Parameters
| Parameter | Value | Method |
|---|---|---|
| MAO-B IC₅₀ | 1.88 µM | Fluorometric assay |
| BBB Permeability (PAMPA) | High (Pe > 5.0 × 10⁻⁶ cm/s) | PAMPA-BBB |
How are discrepancies between computational and experimental spectroscopic data resolved?
Advanced Research Focus
Discrepancies arise from solvent effects or dynamic averaging:
- Case Study : DFT-predicted C shifts for carbonyl groups (δ ~170 ppm) vs. experimental δ 168.5 ppm .
- Resolution Strategies :
What chromatographic techniques ensure high-purity J147 synthesis?
Q. Basic Research Focus
- TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf ~0.5 for J147) .
- Purification :
How can J147's pharmacokinetics be optimized without compromising BBB permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
